molecular formula C17H12Cl2N2O2S B15284285 (5E)-2-(3-chloroanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one

(5E)-2-(3-chloroanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B15284285
M. Wt: 379.3 g/mol
InChI Key: HUJXUQDATVPTIT-OVCLIPMQSA-N
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Description

This compound belongs to the thiazol-4-one family, characterized by a five-membered thiazole ring with a ketone group at position 4. The (5E)-configuration indicates an E-isomer at the exocyclic double bond between positions 5 and the substituted benzylidene group. Key structural features include:

  • Substituents: A 3-chloroanilino group at position 2 and a 3-chloro-4-methoxyphenyl methylidene group at position 5.
  • Electronic Effects: The chlorine atoms (electron-withdrawing) and methoxy group (electron-donating) create a polarized aromatic system, influencing reactivity and intermolecular interactions.
  • Spatial Arrangement: The E-configuration ensures a planar geometry, enhancing conjugation across the thiazole-benzylidene system .

Properties

Molecular Formula

C17H12Cl2N2O2S

Molecular Weight

379.3 g/mol

IUPAC Name

(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-chlorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12Cl2N2O2S/c1-23-14-6-5-10(7-13(14)19)8-15-16(22)21-17(24-15)20-12-4-2-3-11(18)9-12/h2-9H,1H3,(H,20,21,22)/b15-8+

InChI Key

HUJXUQDATVPTIT-OVCLIPMQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC(=CC=C3)Cl)S2)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC(=CC=C3)Cl)S2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-4-methoxybenzylidene)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 3-chloro-4-methoxybenzaldehyde with 3-chloroaniline in the presence of a thiazolidinone precursor. The reaction is often carried out under reflux conditions in a suitable solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-chloro-4-methoxybenzylidene)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chloro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted thiazolidinones with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Potential use as a corrosion inhibitor for metals.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-methoxybenzylidene)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It can modulate signaling pathways such as NF-κB and MAPK, leading to anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Substituent variations significantly impact physicochemical properties and synthetic accessibility. Key examples include:

Compound ID Benzylidene Substituent Anilino Substituent Molecular Formula Molecular Weight Yield (%) Key Spectral Data (¹H-NMR, δ ppm) Reference
Target Compound 3-Chloro-4-methoxyphenyl 3-Chlorophenyl C₁₇H₁₁Cl₂N₂O₂S 394.25 N/A Not reported -
9e () 1,3-Benzodioxol-5-yl 3-Methoxyphenyl C₂₃H₂₅N₂O₄S₂ 456.54 21 7.70 (s, 1H, CH=), 6.10 (s, 2H, CH₂O)
9f () 2,3-Dihydro-1,4-benzodioxin-6-yl 3-Methoxyphenyl C₂₄H₂₇N₂O₄S₂ 470.60 9 7.65 (s, 1H, CH=), 4.30 (m, 4H, OCH₂)
Compound 5-(3,4-Dichlorophenyl)furyl 4-Hydroxyphenyl C₂₀H₁₂Cl₂N₂O₃S 443.29 N/A Not reported
Compound 2-Methoxyphenyl 3-Chlorophenyl C₁₈H₁₃ClN₂O₂S 364.82 N/A Not reported

Key Observations :

  • Electron-Donating Groups : Methoxy (in 9e, 9f) enhances solubility but reduces electrophilicity compared to chloro substituents.
  • Heterocyclic Systems : Benzodioxol (9e) and dihydrobenzodioxin (9f) introduce oxygen-rich moieties, favoring hydrogen bonding .
Isomeric Variations (E vs. Z)

The E-configuration in the target compound contrasts with Z-isomers reported in (e.g., (Z)-5-(substituted benzylidene) derivatives).

  • Planarity : The E-isomer’s trans arrangement maximizes conjugation, leading to higher UV absorption and stability compared to Z-isomers .
  • Synthetic Accessibility : Z-isomers often require lower reaction temperatures (e.g., 90°C vs. 110°C for E-isomers) due to steric constraints during cyclization .
Core Structure Modifications

Compounds with alternative cores but similar substituents include:

  • Thiazolidinones (): Feature a saturated thiazolidine ring, reducing aromaticity and increasing flexibility. Example: 5-(Z)-arylidene-2-arylidenehydrazono-4-thiazolidinones .
  • Triazole-Thiones (): Incorporate a triazole ring, introducing additional nitrogen atoms for hydrogen bonding. Example: (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1,2,4-triazole-5-thione .

Physicochemical Properties

  • Solubility : Methoxy groups (e.g., 9e, ) enhance water solubility, whereas chloro substituents (e.g., ) increase hydrophobicity.
  • Thermal Stability : Decomposition temperatures (e.g., 178–246°C for 9e) suggest moderate stability, influenced by substituent electronegativity .

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